![molecular formula C118H122N12O37 B10832584 2-[2-[3-[2,3-bis[2-[2-[2-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]-2-[2-[2-[2-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]ethoxy]-N-[2-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]ethanimidic acid](/img/structure/B10832584.png)
2-[2-[3-[2,3-bis[2-[2-[2-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]-2-[2-[2-[2-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]ethoxy]-N-[2-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]ethanimidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polyethylene glycol-SN38 is a water-soluble conjugate of SN38, which is the active metabolite of irinotecan. SN38 is known for its potent anticancer activity, but its clinical application is limited due to poor solubility and stability. Polyethylene glycol-SN38 enhances the solubility, stability, and bioavailability of SN38, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Polyethylene glycol-SN38 is synthesized by conjugating SN38 with polyethylene glycol. The process involves the activation of the carboxyl group of SN38, followed by its reaction with the amino group of polyethylene glycol. The reaction is typically carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide .
Industrial Production Methods
In industrial settings, the production of polyethylene glycol-SN38 involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Polyethylene glycol-SN38 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for its activation and metabolism in the body .
Common Reagents and Conditions
Hydrolysis: Polyethylene glycol-SN38 is hydrolyzed in the presence of water or aqueous solutions, leading to the release of SN38.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize polyethylene glycol-SN38, affecting its stability and activity.
Reduction: Reducing agents like glutathione can reduce polyethylene glycol-SN38, influencing its pharmacokinetics and therapeutic efficacy
Major Products Formed
The major product formed from the hydrolysis of polyethylene glycol-SN38 is SN38, which is the active anticancer agent. Other by-products may include polyethylene glycol derivatives and minor metabolites .
Scientific Research Applications
Polyethylene glycol-SN38 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying drug conjugation and delivery systems.
Biology: Investigated for its interactions with cellular components and its effects on cellular processes.
Medicine: Primarily used in cancer therapy, particularly for treating metastatic breast cancer and other solid tumors.
Industry: Utilized in the development of advanced drug delivery systems and formulations.
Mechanism of Action
Polyethylene glycol-SN38 exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication and transcription. The inhibition of topoisomerase I leads to the stabilization of the DNA-topoisomerase I complex, resulting in DNA damage and apoptosis of cancer cells. The polyethylene glycol moiety enhances the solubility and stability of SN38, allowing for better delivery and prolonged circulation in the body .
Comparison with Similar Compounds
Polyethylene glycol-SN38 is compared with other similar compounds such as irinotecan and topotecan:
Irinotecan: A prodrug of SN38, irinotecan requires enzymatic conversion to release SN38.
Topotecan: Another topoisomerase I inhibitor, topotecan has different pharmacokinetics and is used for different cancer types.
Similar Compounds
- Irinotecan
- Topotecan
- Camptothecin derivatives
Polyethylene glycol-SN38 stands out due to its enhanced solubility, stability, and bioavailability, making it a unique and promising candidate for cancer therapy .
Properties
Molecular Formula |
C118H122N12O37 |
|---|---|
Molecular Weight |
2300.3 g/mol |
IUPAC Name |
2-[2-[3-[2,3-bis[2-[2-[2-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]-2-[2-[2-[2-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]ethoxy]-N-[2-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]ethanimidic acid |
InChI |
InChI=1S/C118H122N12O37/c1-9-67-71-33-61(131)17-21-87(71)123-103-75(67)45-127-91(103)37-83-79(107(127)143)53-160-111(147)115(83,13-5)164-99(139)41-119-95(135)57-153-27-25-151-49-65(158-31-29-155-59-97(137)121-43-101(141)166-117(15-7)85-39-93-105-77(47-129(93)109(145)81(85)55-162-113(117)149)69(11-3)73-35-63(133)19-23-89(73)125-105)51-157-52-66(159-32-30-156-60-98(138)122-44-102(142)167-118(16-8)86-40-94-106-78(48-130(94)110(146)82(86)56-163-114(118)150)70(12-4)74-36-64(134)20-24-90(74)126-106)50-152-26-28-154-58-96(136)120-42-100(140)165-116(14-6)84-38-92-104-76(46-128(92)108(144)80(84)54-161-112(116)148)68(10-2)72-34-62(132)18-22-88(72)124-104/h17-24,33-40,65-66,131-134H,9-16,25-32,41-60H2,1-8H3,(H,119,135)(H,120,136)(H,121,137)(H,122,138)/t65?,66?,115-,116-,117-,118-/m0/s1 |
InChI Key |
CXWRXYDTWCBSJF-DPTNTHPESA-N |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)CN=C(COCCOCC(COCC(COCCOCC(=NCC(=O)O[C@]5(C6=C(COC5=O)C(=O)N7CC8=C(C9=C(C=CC(=C9)O)N=C8C7=C6)CC)CC)O)OCCOCC(=NCC(=O)O[C@]3(C4=C(COC3=O)C(=O)N3CC5=C(C6=C(C=CC(=C6)O)N=C5C3=C4)CC)CC)O)OCCOCC(=NCC(=O)O[C@]3(C4=C(COC3=O)C(=O)N3CC5=C(C6=C(C=CC(=C6)O)N=C5C3=C4)CC)CC)O)O)C2=NC2=C1C=C(C=C2)O |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)CN=C(COCCOCC(COCC(COCCOCC(=NCC(=O)OC5(C6=C(COC5=O)C(=O)N7CC8=C(C9=C(C=CC(=C9)O)N=C8C7=C6)CC)CC)O)OCCOCC(=NCC(=O)OC3(C4=C(COC3=O)C(=O)N3CC5=C(C6=C(C=CC(=C6)O)N=C5C3=C4)CC)CC)O)OCCOCC(=NCC(=O)OC3(C4=C(COC3=O)C(=O)N3CC5=C(C6=C(C=CC(=C6)O)N=C5C3=C4)CC)CC)O)O)C2=NC2=C1C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


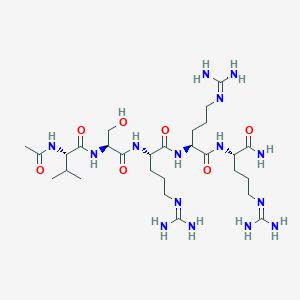
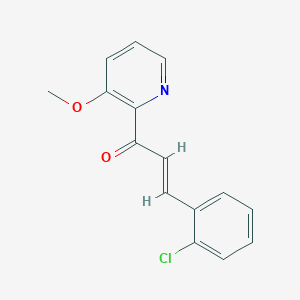
![1-[3-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridin-2-yl]ethanone](/img/structure/B10832514.png)
![[(2R,3R,4S,5S,6R)-6-[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-3,5-disulfonatooxy-2-(sulfonatooxymethyl)-6-[(2R,3S,4R,5R,6R)-2,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trisulfonatooxyoxan-2-yl]methyl phosphate](/img/structure/B10832525.png)
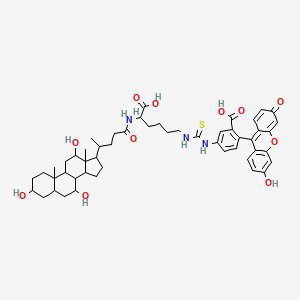

![2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide](/img/structure/B10832545.png)



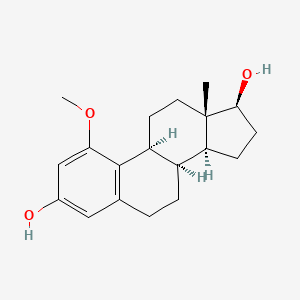
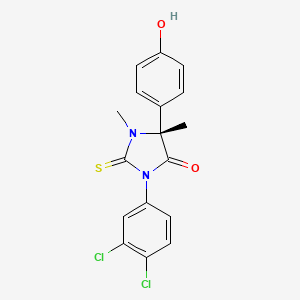
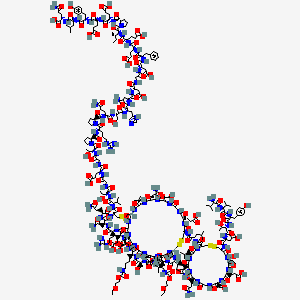
![3-(1-(2-(diethylamino)ethyl)-2-phenethyl-1H-benzo[d]imidazol-5-yl)-N-hydroxyacrylamide](/img/structure/B10832589.png)
